molecular formula C19H20BrN3O6 B269713 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

Cat. No. B269713
M. Wt: 466.3 g/mol
InChI Key: OBVAHAHVPXKEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide, also known as BMA-12, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BMA-12 is a hydrazide derivative that has shown promising results in various studies, indicating its potential as a useful tool in research.

Mechanism of Action

The mechanism of action of 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide is not completely understood. However, it has been suggested that 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, one limitation is that the mechanism of action of 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide is not completely understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide. One direction is to further investigate the mechanism of action of 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide, in order to better understand how it inhibits the growth of cancer cells and reduces inflammation. Another direction is to study the potential applications of 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide in animal models, in order to determine its efficacy and safety in vivo. Additionally, further studies could be conducted to investigate the potential use of 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide in combination with other anticancer or anti-inflammatory agents.

Synthesis Methods

2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide is synthesized by the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-bromo-2-methylphenol. The resulting compound is then reacted with hydrazine hydrate to obtain the final product, 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide.

Scientific Research Applications

2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide has been studied for its potential applications in scientific research. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells in vitro. 2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

Molecular Formula

C19H20BrN3O6

Molecular Weight

466.3 g/mol

IUPAC Name

2-[2-[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

InChI

InChI=1S/C19H20BrN3O6/c1-11-8-12(20)4-6-15(11)29-10-17(24)22-23-19(26)18(25)21-14-9-13(27-2)5-7-16(14)28-3/h4-9H,10H2,1-3H3,(H,21,25)(H,22,24)(H,23,26)

InChI Key

OBVAHAHVPXKEEI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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